Melamine molybdate

説明

Historical Context and Evolution in Scientific Inquiry

The scientific investigation into melamine-based compounds began with the first synthesis of melamine (B1676169) (2,4,6-triamino-1,3,5-triazine) in 1834. researchgate.net However, its combination with molybdates to form melamine molybdate (B1676688) for specific applications occurred much later. One of the earliest detailed documentations of melamine molybdate synthesis appeared in the late 1970s, where it was developed as a highly effective, white, non-discoloring smoke retardant for vinyl chloride and vinylidene chloride polymers. google.com These initial studies focused on the bulk properties of the material, synthesizing it through precipitation reactions in aqueous media between melamine and a molybdenum source like ammonium (B1175870) heptamolybdate. google.com

The evolution of scientific inquiry has seen a significant shift from viewing melamine molybdate as a simple additive to recognizing its potential as a sophisticated "single-source precursor." This modern approach utilizes the intimate, molecular-level mixing of the organic (melamine) and inorganic (molybdate) components within the hybrid solid. acs.org Upon thermal treatment (pyrolysis), this precursor decomposes in a controlled manner to yield highly uniform, nanostructured materials, such as molybdenum carbides and nitrides, which are difficult to synthesize with such precision using conventional mixed-powder methods. acs.orgrsc.orgrhhz.net This evolution reflects a broader trend in materials science toward precursor-based synthesis for creating advanced materials with precisely controlled composition and morphology. mdpi.com

Scope and Significance of Melamine Molybdate within Inorganic-Organic Hybrid Systems

Inorganic-organic hybrid materials are compounds that integrate inorganic and organic components to achieve synergistic properties not present in the individual constituents. rsc.orgmdpi.com Melamine molybdate is a quintessential example, consisting of protonated melamine cations and inorganic polyoxometalate anions, such as dimolybdate (Mo₂O₇²⁻) or β-octamolybdate ([Mo₈O₂₆]⁴⁻). ontosight.aiacs.org The structure is held together by electrostatic interactions and extensive hydrogen bonding.

The primary significance of melamine molybdate in this class of materials is its function as a single-source precursor . acs.orgresearchgate.net This characteristic offers several advantages:

Molecular-Level Homogeneity : It ensures that the molybdenum and the nitrogen/carbon source (from melamine) are uniformly distributed, preventing the phase separation common in mechanical mixtures. researchgate.net

Controlled Stoichiometry : The composition of the final material can be precisely controlled by synthesizing a precursor with a specific melamine-to-molybdate ratio. rhhz.net

Templated Synthesis : The decomposition of the hybrid structure can be used to template the formation of specific nanostructures, such as nanoparticles or nanosheets. rhhz.net

For instance, the Mo(VI)–melamine hybrid solid serves as an efficient precursor for producing pure-phase β-molybdenum carbide (β-Mo₂C), a valuable catalyst. acs.org Similarly, the strong chemical interaction between melamine and molybdate in the precursor facilitates the in-situ intercalation of molybdenum oxide species into the layers of graphitic carbon nitride (g-C₃N₄) during its formation, enhancing its photocatalytic properties. researchgate.net The specific structure of the molybdate anion within the hybrid, such as the β-octamolybdate, can also act as a building block for more complex supramolecular assemblies. acs.org

Current Research Frontiers and Emerging Paradigms

Current research on melamine molybdate is focused on exploiting its precursor properties to engineer next-generation materials for catalysis, energy storage, and environmental applications. The emerging paradigm is to use melamine molybdate not as the final functional material, but as a highly controllable starting point for complex nanostructures.

Key Research Frontiers:

Advanced Catalysts : A major research thrust is the synthesis of molybdenum carbide (MoₓC) nanoparticles for catalysis. By pyrolyzing melamine molybdate precursors with varying reactant ratios, researchers can selectively produce different phases, such as Mo₂C or MoC, with particle sizes as small as 1.6 nm. rhhz.net These materials are highly active for the hydrogen evolution reaction (HER) and for selective hydrogenation processes, such as converting naphthalene (B1677914) to tetralin. acs.orgrhhz.net The melamine-derived nitrogen-doped carbon support enhances the stability and activity of the catalyst nanoparticles. rhhz.net

Energy Storage Materials : Melamine molybdate is being explored as a precursor for Mo(C,N,O)ₓ anode materials for lithium-ion batteries. rsc.org The resulting molybdenum oxycarbides combine the high capacity of oxides with the superior electrical conductivity and mechanical stability of carbides, offering a promising route to high-performance battery electrodes. rsc.orgmdpi.com

Photocatalysis : Melamine molybdate is instrumental in creating novel photocatalysts. Its thermal decomposition alongside excess melamine yields molybdenum-doped or MoOₓ-intercalated graphitic carbon nitride (g-C₃N₄). researchgate.netepa.gov These composite materials exhibit enhanced visible-light absorption and improved charge separation, leading to significantly higher activity in applications like CO₂ reduction and the degradation of organic pollutants. researchgate.netepa.gov

Flame Retardants : Building on its historical application, modern research investigates melamine molybdate as part of novel intumescent flame-retardant systems. In materials like flexible PVC, melamine molybdate catalyzes the dehydrochlorination of the polymer, promoting the formation of a stable char layer. researchgate.net The melamine component simultaneously acts as a blowing agent, causing the char to swell and provide a more effective fire barrier. researchgate.net

Data Tables

Table 1: Thermal Decomposition Properties of High-Stability Melamine Octamolybdate

This table presents thermogravimetric analysis (TGA) data for a sample of melamine octamolybdate synthesized for high thermal stability, making it suitable as a smoke suppressant in polymer compositions. google.com

| Property | Temperature (°C) |

| Decomposition Onset Temperature | 375.1 |

| Temperature at 1% Weight Loss | 351.4 |

| Temperature at 2% Weight Loss | 366.4 |

Data sourced from patent information describing the synthesis and characterization of thermally stable melamine octamolybdate. google.com

Table 2: Influence of Reactant Ratio on Molybdenum Carbide Synthesis

This table illustrates how the mass ratio of melamine to ammonium molybdate in the precursor synthesis dictates the final molybdenum carbide phase and particle size after pyrolysis at 800 °C. rhhz.net

| Melamine:Ammonium Molybdate (Mass Ratio) | Predominant Final Phase | Average Particle Size (nm) |

| 5:1 | Mo₂C | 6.3 |

| 10:1 | Mo₂C | 2.5 |

| 15:1 | MoC | 2.1 |

| 20:1 | MoC | 1.6 |

Data adapted from research on the synthesis of ultrafine molybdenum carbide nanoparticles for the hydrogen evolution reaction. rhhz.net

Structure

3D Structure of Parent

特性

CAS番号 |

65235-34-9 |

|---|---|

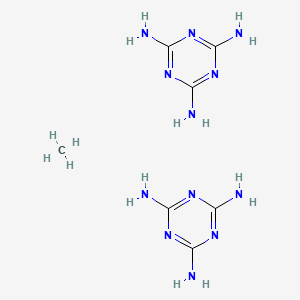

分子式 |

C7H16N12 |

分子量 |

268.28 g/mol |

IUPAC名 |

methane;1,3,5-triazine-2,4,6-triamine |

InChI |

InChI=1S/2C3H6N6.CH4/c2*4-1-7-2(5)9-3(6)8-1;/h2*(H6,4,5,6,7,8,9);1H4 |

InChIキー |

FMXPXIONARXTLI-UHFFFAOYSA-N |

正規SMILES |

C.C1(=NC(=NC(=N1)N)N)N.C1(=NC(=NC(=N1)N)N)N |

製品の起源 |

United States |

Synthetic Methodologies and Reaction Pathways for Melamine Molybdate Derivatives

Aqueous Solution-Based Synthesis Approaches

The predominant methods for synthesizing melamine (B1676169) molybdate (B1676688) involve reactions in aqueous media. These approaches offer advantages in terms of simplicity, cost-effectiveness, and the ability to control the product's morphology and stoichiometry.

Reaction of Ammonium (B1175870) Molybdate/Dimolybdate with Melamine Precursors

A common and effective route to melamine molybdate involves the reaction of melamine with various ammonium molybdate salts in an aqueous solution. google.com Ammonium dimolybdate and ammonium heptamolybdate are frequently employed as the molybdenum source. google.comprepchem.com The reaction typically proceeds by dissolving melamine in hot water, often at reflux temperatures, to which a hot aqueous solution of the ammonium molybdate salt is added. prepchem.com This process leads to the immediate precipitation of a white solid, which is identified as melamine molybdate. google.comprepchem.com

The general reaction can be represented as the interaction between melamine and the molybdate anions formed from the dissolution of the ammonium molybdate salt. smolecule.com The driving force for the reaction is the formation of the stable melamine molybdate salt, which is sparingly soluble in the reaction medium.

Influence of Acidic Media (e.g., Hydrochloric Acid, Acetic Acid, Benzoic Acid)

The yield and characteristics of melamine molybdate can be significantly influenced by conducting the synthesis in an acidic medium. google.com The presence of an acid facilitates the protonation of the amine groups in melamine, enhancing its reactivity with molybdate anions. smolecule.com A variety of inorganic and organic acids have been utilized for this purpose.

Excellent results have been reported with the use of acids such as hydrochloric acid, nitric acid, sulfuric acid, formic acid, acetic acid, and benzoic acid. google.com The synthesis is typically carried out by dissolving melamine and the chosen acid in water, often under reflux, followed by the addition of an ammonium dimolybdate solution. google.com This method also results in the immediate formation of a white precipitate of melamine molybdate. google.com The reaction temperature for these acidic syntheses can range from 75 to 150 °C. smolecule.com

For instance, one method describes reacting melamine with molybdenum trioxide in an acidic aqueous medium under pressure at temperatures between 105-150°C to produce melamine octamolybdate with no residual molybdenum trioxide. google.com A slightly acidic pH of 5-7 is considered optimal for this process. google.com Another approach involves reacting molybdenum trioxide and melamine in an acidic aqueous system at a pH of less than or equal to about 4. google.com

The table below summarizes experimental data for the synthesis of melamine molybdate in the presence of various acids.

| Acid Used | Melamine (g) | Acid (g) | Ammonium Dimolybdate (g) | Water (ml) | Product Weight (g) |

| Formic Acid | 10 | 7.30 | 26.95 | 250 | 29.25 |

| Acetic Acid | 10 | 9.52 | 26.95 | 250 | 28.38 |

| Benzoic Acid | 5 | 9.68 | 13.47 | 250 | 13.04 |

Non-Acidic Reaction Systems

Melamine molybdate can also be synthesized effectively in a non-acidic, or neutral, aqueous medium. prepchem.com This approach involves dissolving melamine in distilled water at reflux temperature and then adding a hot aqueous solution of ammonium heptamolybdate. prepchem.com A white precipitate of melamine molybdate forms immediately upon the addition of the molybdate solution. prepchem.com This method demonstrates that the formation of melamine molybdate can proceed efficiently without the need for an external acid catalyst.

Control of Molybdenum-to-Melamine Molar Ratios (e.g., 1:1, 2:1)

The stoichiometry of the resulting melamine molybdate can be controlled by adjusting the molar ratio of the molybdenum precursor to melamine in the reaction mixture. Syntheses have been successfully carried out to produce melamine molybdate with both 1:1 and 2:1 molybdenum-to-melamine molar ratios. google.com

For example, a 1:1 molar ratio of melamine molybdate was prepared in a non-acidic medium by reacting 100 grams of melamine with 275.30 grams of ammonium heptamolybdate. google.comprepchem.com Conversely, by adjusting the reactant quantities in an acidic medium, such as in the presence of hydrochloric acid, melamine molybdate with a 2:1 molar ratio of molybdenum to melamine has been produced. google.com This control over the stoichiometry is crucial as it can influence the material's properties and performance in various applications.

The following table presents data for the synthesis of melamine molybdate with different molar ratios in an aqueous HCl medium.

| Molybdenum/Melamine Molar Ratio | Melamine (g) | Ammonium Molybdate (g) | 37% HCl (g) | Water (ml) |

| 1/1 | 2.00 | 2.80 | 1.34 | 60 |

| 2/1 | 7.00 (substituted melamine) | 6.00 | 3.48 | 75 |

| 2/1 | 3.50 (substituted melamine) | 3.50 | 2.05 | 88 |

Precursor-Based Synthesis for Derived Molybdenum Materials

Beyond its direct applications, melamine molybdate serves as a valuable single-source precursor for the synthesis of other advanced molybdenum-based materials. The intimate mixing of molybdenum, carbon, and nitrogen within the melamine molybdate structure makes it an ideal starting material for producing molybdenum carbides, nitrides, and carbonitrides through thermal decomposition (pyrolysis).

Formation of Melamine Molybdate Hybrids as Single-Source Precursors

The synthesis of melamine molybdate hybrids as single-source precursors is a strategic approach to fabricating nanostructured molybdenum materials. The initial step involves the precipitation of the melamine molybdate hybrid from an aqueous solution, as described in the previous sections. This hybrid material can then be subjected to a high-temperature pyrolysis process under a controlled atmosphere. mdpi.com

During pyrolysis, the organic melamine component decomposes, providing a source of carbon and nitrogen that reacts with the molybdenum species. mdpi.comnih.gov This method offers a versatile and scalable route to produce molybdenum carbides (Mo2C) and nitrides (Mo2N) with high surface areas, which are desirable for applications in catalysis and energy storage. mdpi.com The use of a single-source precursor ensures a uniform distribution of the constituent elements at the molecular level, leading to the formation of homogeneous and well-defined final products. mdpi.com

Pyrolysis Strategies for Molybdenum Carbide (e.g., β-Mo₂C), Nitride, and Oxide Generation

The pyrolysis of inorganic-organic hybrid precursors, such as those formed from melamine and molybdate salts, serves as a versatile method for producing a range of molybdenum compounds, including carbides, nitrides, and oxides. mdpi.com The organic component, melamine, acts as a source of both carbon and nitrogen, which facilitates the reduction and transformation of the molybdate precursor at elevated temperatures.

The thermal decomposition process typically follows a multi-step mechanism. uni-saarland.de Initially, the precursor undergoes decomposition to form intermediate molybdenum oxides. Subsequently, these oxides are reduced and react with the carbon and nitrogen species derived from the pyrolysis of melamine to form the final products. The composition of the resulting material is highly dependent on the pyrolysis temperature, atmosphere, and the initial ratio of the organic to inorganic components. mdpi.com

Research on related amine-molybdate systems demonstrates that the choice of the organic amine significantly influences the resulting phases. mdpi.com For instance, the pyrolysis of precursors derived from ammonium heptamolybdate and various amines yields mixtures of molybdenum carbide (Mo₂C), molybdenum nitride (Mo₂N), molybdenum dioxide (MoO₂), and elemental molybdenum (Mo). mdpi.com

Key findings from pyrolysis studies of amine-molybdate precursors are summarized below:

| Organic Precursor | Precursor Ratio (Amine:Molybdate) | Primary Pyrolysis Products | Key Observations |

|---|---|---|---|

| p-Phenylenediamine (PPD) | Low | Mo₂C, MoO₂, Mo₂N, Mo | At low amine content, a mixture of oxide, nitride, carbide, and elemental molybdenum is formed. mdpi.com |

| p-Phenylenediamine (PPD) | High | MoCₓ, Mo₂C, Mo | Higher amine content favors the formation of carbon-rich carbide phases. mdpi.com |

| 1,8-Diaminonaphthalene (1,8-DAN) | Various | MoCₓ, Mo₂C | The higher carbon content of this aromatic amine consistently leads to carbide phases with fewer impurities. mdpi.com |

| Hexamethylenediamine (HMD) | Various | MoO₂, Mo, Mo₂C, Mo₂N | The aliphatic nature and lower thermal stability of HMD result in carbon deficiency, favoring the formation of molybdenum oxide and elemental molybdenum over carbide phases. mdpi.com |

The pyrolysis of melamine itself proceeds through a series of condensation reactions, forming intermediates like melam, melem, and melon, before ultimately producing graphitic carbon nitride (g-C₃N₄). researchgate.net This pathway provides the necessary C and N species that react with the molybdenum center during the pyrolysis of melamine molybdate. The controlled pyrolysis of melamine molybdate precursors is a promising route for synthesizing molybdenum carbide/carbon nanocomposites, which have applications in catalysis. mdpi.com

In-situ Intercalation Synthesis Routes

In-situ intercalation represents a synthetic approach where guest molecules are incorporated between the layers of a host material during the host's formation. For melamine molybdate, this can be conceptualized as the intercalation of melamine molecules into a growing polyoxomolybdate structure. While often described as a precipitation or co-assembly process, the underlying mechanism involves the integration of the organic amine into an inorganic framework as it is being synthesized.

A common method for synthesizing melamine molybdate involves reacting melamine with a molybdenum source, such as molybdenum trioxide or ammonium heptamolybdate, in an aqueous medium. prepchem.comsmolecule.com This reaction can be performed in either acidic or non-acidic conditions. smolecule.comgoogle.com

Acidic Medium: In an acidic solution (pH ≤ 4), the amine groups of melamine become protonated, facilitating electrostatic interactions with anionic molybdate species like the heptamolybdate ([Mo₇O₂₄]⁶⁻) or octamolybdate ([Mo₈O₂₆]⁴⁻) ions. smolecule.comgoogle.com This leads to the formation of a stable, intercalated structure.

Non-Acidic Medium: Synthesis is also possible by dissolving melamine in hot water and adding a solution of a molybdate salt, such as ammonium heptamolybdate. prepchem.comgoogle.com A white precipitate of melamine molybdate forms immediately, suggesting a rapid self-assembly process.

An analogous process involves the intercalation of long-chain primary amines into molybdic acid (MoO₃·2H₂O). google.com In this route, a lamellar molybdenum oxide-amine composite is first formed, which can then be chemically treated to remove the organic template, yielding fibrous molybdenum oxide. This demonstrates the principle of using amines to template the structure of molybdenum oxides, a process that shares mechanistic features with the in-situ synthesis of melamine molybdate. google.com The intercalation process is a powerful tool for modifying the properties of layered materials by altering interlayer interactions and electronic band structures. nih.gov

Mechanochemical Synthesis Potentials for Molybdate Compounds

Mechanochemistry, which utilizes mechanical energy from processes like ball milling to induce chemical reactions, presents a solvent-free and efficient alternative for synthesizing inorganic and organic-inorganic hybrid materials. This approach has shown significant potential for the synthesis of polyoxometalates (POMs) and other molybdate compounds.

Research has demonstrated that various molybdenum-based POMs, including heptamolydbate and Keggin-type structures, can be synthesized by grinding molybdenum trioxide (MoO₃) with potassium or ammonium carbonate. nih.gov These reactions are rapid, often completing within 30 minutes to 3 hours under mild conditions. In-situ investigations reveal that the mechanism involves the activation of molybdenum oxide through a nucleophilic attack by the carbonate, leading to the formation of metal-oxygen clusters that assemble into the final POM structure. nih.gov

Furthermore, melamine has been successfully employed as a reactant in mechanochemical syntheses to produce polyimides. d-nb.info Its ability to react under solvent-free milling conditions highlights its suitability for solid-state reactions.

Given the demonstrated success of mechanochemically synthesizing both molybdates from MoO₃ and polymers from melamine, it is highly feasible that melamine molybdate could be synthesized via this route. A potential pathway would involve the high-energy ball milling of a solid mixture of molybdenum trioxide and melamine. The mechanical forces would induce intimate mixing and activate the reactants, facilitating the acid-base reaction between the acidic MoO₃ and the basic melamine to form the melamine molybdate salt directly in the solid state. This method offers advantages in terms of speed, reduced waste, and the potential to form novel phases.

Investigation of Crystallization and Growth Mechanisms

The crystallization of melamine molybdate is governed by fundamental principles of nucleation and crystal growth, which are influenced by physicochemical factors such as supersaturation, pH, and the presence of other ionic species. wiley-vch.de Crystal growth from solution involves the transport of solute molecules to the crystal surface, adsorption, diffusion across the surface, and finally, incorporation into the crystal lattice at kinks and steps. wiley-vch.de

Studies on the crystallization of melamine from aqueous solutions (urine) provide critical insights applicable to melamine molybdate. The crystallization process is highly dependent on pH. cuhk.edu.hknih.gov

| pH Condition | Effect on Melamine Crystallization | Reference |

|---|---|---|

| < 4.5 | Strongly inhibited | cuhk.edu.hk |

| 5.0 - 6.5 | Crystallization occurs (Normal Range) | cuhk.edu.hknih.gov |

| > 6.7 | Decreased melamine crystallization, but other precipitates like calcium phosphate (B84403) may form. | cuhk.edu.hk |

The mechanism of crystal growth can vary with the level of supersaturation. wiley-vch.de

At low supersaturation , growth occurs via the propagation of existing screw dislocations (spiral growth).

At intermediate supersaturation , new layers are formed by two-dimensional nucleation on the crystal face (birth and spread mechanism).

At high supersaturation , the crystal surface becomes rough, leading to a continuous or "adhesive-type" growth, which can result in dendritic or spherulitic patterns. wiley-vch.de

Furthermore, the presence of other substances can significantly impact crystallization. Melamine has been shown to enhance the precipitation of calcium oxalate (B1200264) and can stabilize mixed crystals containing uric acid and calcium phosphate, indicating its ability to interact with and promote the formation of other crystalline materials. cuhk.edu.hknih.gov Conversely, therapeutic agents like citrate (B86180) and bicarbonate have been found to significantly decrease melamine crystallization, likely by altering the solution chemistry and interfering with nucleation and growth processes. cuhk.edu.hknih.gov

Structural Elucidation and Advanced Characterization Techniques

Vibrational Spectroscopic Characterization of Melamine (B1676169) Molybdate (B1676688)

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, is instrumental in identifying the functional groups and bonding arrangements within melamine molybdate. These analyses confirm the presence of both the melaminium cation and the polyoxomolybdate anion.

FTIR spectroscopy is a primary tool for identifying melamine molybdate, revealing the characteristic vibrational modes of its constituent ions. The spectrum of a melamine molybdate compound is a composite, featuring absorption bands attributable to both the melaminium cation and the molybdate anion.

The melaminium cation (C₃H₇N₆⁺) is characterized by several key vibrations. The N-H stretching vibrations of the amino groups (-NH₂) and the protonated ring nitrogen appear as a broad series of bands in the high-frequency region, typically between 3000 and 3500 cm⁻¹. mdpi.comgoogle.com Other significant peaks for the melaminium moiety include the deformation mode of the NH₂ group around 1614-1643 cm⁻¹, C-N stretching vibrations within the 1433–1533 cm⁻¹ range, and an out-of-plane ring bending mode near 811 cm⁻¹. mdpi.comresearchgate.net

The molybdate component, typically a polyoxomolybdate anion like the octamolybdate ([Mo₈O₂₆]⁴⁻), displays strong absorption bands in the fingerprint region below 1000 cm⁻¹. These are primarily due to the stretching and bending of molybdenum-oxygen bonds. Strong bands associated with the stretching of terminal Mo=O bonds are found in the 900-970 cm⁻¹ region. researchgate.netlehigh.edu Vibrations corresponding to Mo-O-Mo bridges, which link the molybdenum centers, are typically observed at lower wavenumbers, such as in the 820-870 cm⁻¹ range. researchgate.netuniroma1.it The presence of both sets of characteristic peaks in an FTIR spectrum confirms the formation of the melamine molybdate salt. google.comprepchem.com

Table 1: Characteristic FTIR Peak Regions for Melamine Molybdate Components This table is a composite based on typical values for melaminium and molybdate ions.

| Wavenumber (cm⁻¹) | Assignment | Component | Reference |

|---|---|---|---|

| 3000-3500 | N-H Stretching (Amine Groups) | Melaminium | mdpi.com, google.com |

| 1614-1643 | NH₂ Deformation | Melaminium | mdpi.com, researchgate.net |

| 1433-1533 | C-N Stretching | Melaminium | mdpi.com |

| ~811 | Triazine Ring Out-of-Plane Bending | Melaminium | researchgate.net, mdpi.com |

| 900-970 | Terminal Mo=O Stretching | Molybdate | researchgate.net, lehigh.edu |

Raman spectroscopy offers complementary information to FTIR for the structural characterization of melamine molybdate. It is particularly sensitive to the symmetric vibrations of the molybdate cluster and the triazine ring of melamine.

For the melaminium cation, the most intense Raman signals are associated with the breathing modes of the triazine ring. A very strong peak typically appears around 675 cm⁻¹, assigned to a ring breathing mode involving in-plane deformation. researchgate.net Another characteristic peak for the triazine ring is found near 983 cm⁻¹. researchgate.net

The polyoxomolybdate anions exhibit characteristic Raman bands that are indicative of their specific structure. For instance, the β-octamolybdate anion ([Mo₈O₂₆]⁴⁻) shows a prominent symmetric stretching mode of the MoO₆ units at approximately 965 cm⁻¹. lehigh.edu Asymmetric stretching modes and vibrations from Mo-O-Mo bridges also produce signals at lower wavenumbers, such as 927 cm⁻¹ and 850 cm⁻¹. lehigh.edu The presence of these distinct bands in the Raman spectrum provides strong evidence for the specific polyoxomolybdate species present in the compound.

Table 2: Characteristic Raman Peaks for Melamine Molybdate Components This table is a composite based on typical values for melaminium and octamolybdate ions.

| Wavenumber (cm⁻¹) | Assignment | Component | Reference |

|---|---|---|---|

| ~983 | Triazine Ring Breathing I | Melaminium | researchgate.net |

| ~675 | Triazine Ring Breathing II (In-plane) | Melaminium | researchgate.net |

| ~965 | MoO₆ Symmetric Stretching | Octamolybdate | lehigh.edu |

| 927, 850 | MoO₆ Asymmetric Stretching | Octamolybdate | lehigh.edu |

| ~534 | Mo-O-Mo Bridge Symmetric Stretching | Octamolybdate | lehigh.edu |

X-ray Diffraction (XRD) Analysis of Melamine Molybdate

X-ray diffraction is the most definitive technique for determining the crystalline nature and precise atomic arrangement of melamine molybdate compounds. Both powder and single-crystal XRD methods are employed to gain a complete understanding of the material's solid-state structure.

Powder X-ray Diffraction (PXRD) is a fundamental technique used to confirm the formation of melamine molybdate as a distinct crystalline phase. The resulting diffraction pattern, a plot of intensity versus diffraction angle (2θ), serves as a unique fingerprint for the compound. By comparing the experimental pattern to reference patterns or the patterns of the starting materials (melamine and molybdenum oxides), one can verify the successful synthesis of the new compound and assess its phase purity. google.comprepchem.com The sharp, well-defined peaks in a PXRD pattern are indicative of a well-ordered, crystalline material. researchgate.net

For obtaining an exact three-dimensional structure at the atomic level, single-crystal X-ray diffraction is the gold standard. This technique requires growing a suitable single crystal of the compound, which is then exposed to an X-ray beam. The resulting diffraction data allows for the precise determination of unit cell dimensions, space group, and the exact coordinates of every atom in the crystal lattice.

A study of melaminium β-octamolybdate revealed its detailed crystal structure. researchgate.net The analysis confirmed that the compound crystallizes in the triclinic system. The structure consists of a complex, three-dimensional network where discrete β-[Mo₈O₂₆]⁴⁻ anions are linked to melaminium cations through an extensive system of hydrogen bonds. researchgate.net

Table 3: Crystallographic Data for Melaminium β-Octamolybdate

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | (C₃H₇N₆)₄[Mo₈O₂₆] | researchgate.net |

| Crystal System | Triclinic | researchgate.net |

| Space Group | Pī | researchgate.net |

| a (Å) | 10.286 | researchgate.net |

| b (Å) | 10.706 | researchgate.net |

| c (Å) | 10.209 | researchgate.net |

| α (°) | 115.75 | researchgate.net |

| β (°) | 85.58 | researchgate.net |

| γ (°) | 93.11 | researchgate.net |

Electron Microscopy and Morphological Analysis

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are utilized to investigate the morphology, particle size, and surface characteristics of melamine molybdate powders. SEM provides high-resolution images of the material's surface topography, revealing the shape and size distribution of the crystalline particles or agglomerates. researchgate.netmdpi.com TEM, on the other hand, can provide information on the internal structure and crystallinity of the particles. mdpi.com Studies on related composites have used SEM to confirm the even dispersion of melamine molybdate particles within a polymer matrix, which is crucial for applications such as flame retardants. researchgate.net The morphology observed can vary depending on the synthesis conditions, influencing the material's properties and performance in various applications.

Scanning Electron Microscopy (SEM) for Surface Morphology and Particle Size Distribution

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography and morphology of materials at a micro-scale. mst.or.jpiyte.edu.tr In the analysis of melamine molybdate and related compounds, SEM reveals critical information about the shape, size, and texture of the particles. iyte.edu.tr The technique operates by scanning a focused beam of electrons onto a sample, which generates secondary electrons, backscattered electrons, and X-rays from the surface. iyte.edu.tr Detectors collect these signals to form an image that details the surface features. mst.or.jp

Research findings on materials synthesized with melamine often show distinct morphological characteristics. For instance, studies on melamine-based resins and composites have used SEM to identify structures ranging from smooth, regular bars to globular and agglomerated particles. icm.edu.pl When melamine is used in the synthesis of other compounds, it can influence the resulting morphology, leading to the formation of interconnected, fractal-like networks or uniform coatings. spiedigitallibrary.orgresearchgate.net For melamine molybdate, SEM analysis is crucial for determining the homogeneity of the sample, observing the crystal habit, and assessing the particle size distribution, which are critical parameters influencing its application. researchgate.net

Table 1: Illustrative SEM Analysis Data for a Melamine Molybdate Sample

| Parameter | Description | Typical Finding | Source Analogy |

| Morphology | The overall shape and structural features of the particles. | Irregular, block-like crystalline structures with some agglomeration. | icm.edu.pl |

| Surface Texture | The fine-scale features on the particle surfaces. | Relatively smooth faces with some stepped features. | icm.edu.pl |

| Particle Size Range | The minimum and maximum particle dimensions observed. | 0.5 µm - 5.0 µm | icm.edu.plspiedigitallibrary.org |

| Mean Particle Size | The average particle size, often calculated from a distribution. | 2.5 µm | icm.edu.pl |

| Distribution | The spread of particle sizes within the sample. | Moderately wide distribution. | spiedigitallibrary.org |

This table is illustrative and based on typical data obtained for similar compounds.

Transmission Electron Microscopy (TEM) for Nanostructural Features

Transmission Electron Microscopy (TEM) offers significantly higher resolution than SEM, enabling the investigation of internal and nanostructural features of materials down to the atomic scale. nih.govnottingham.ac.uk The technique works by transmitting a beam of electrons through an ultra-thin specimen. The interaction of the electrons with the material creates an image that reveals details about the internal structure, crystallinity, and phase distribution. uq.edu.au

For melamine molybdate, TEM is instrumental in visualizing its nanostructure. It can confirm the crystalline nature of the particles, identify lattice fringes, and detect the presence of any secondary phases or amorphous regions. nottingham.ac.ukuq.edu.au Studies on related nanocomposites have utilized TEM to confirm the uniform dispersion of nanoparticles and to measure their precise size, which is often in the nanometer range (e.g., 2-25 nm). mdpi.combiomedres.us Furthermore, TEM can reveal the formation of specific architectures, such as the layered or exfoliated structures that can occur when melamine-based compounds interact with materials like molybdenum disulfide. researchgate.net This level of detail is unattainable with surface-imaging techniques and is vital for understanding the compound's fundamental properties. nih.gov

Thermal Analysis Techniques Applied to Melamine Molybdate Systems

Thermal analysis encompasses a suite of techniques that measure the physical and chemical properties of a substance as a function of temperature or time. torontech.com These methods are critical for evaluating the thermal stability, decomposition profile, and energetic transitions of melamine molybdate.

Thermogravimetric Analysis (TGA) for Thermal Stability and Decomposition Profiling

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. nih.gov This technique is fundamental for determining the thermal stability of melamine molybdate, identifying its decomposition temperature range, and quantifying the mass loss at different stages. researchgate.net

Studies on high-thermal-stability melamine octamolybdate, a form of melamine molybdate, show that its decomposition onset temperature can range from 300 °C to 500 °C. google.comepo.org The thermal stability is a key parameter, with specific examples showing a decomposition onset temperature of 375.1 °C, a temperature for 1% weight loss at 351.4 °C, and for 2% weight loss at 366.4 °C. google.com The decomposition of melamine-containing compounds often occurs in multiple steps, which can be attributed to the breakdown of the melamine structure into derivatives like melam and melon, typically accompanied by the release of ammonia (B1221849). proquest.comacs.org

Table 2: TGA Decomposition Data for High-Stability Melamine Octamolybdate

| Parameter | Example 1 | Example 2 | Source |

| Decomposition Onset Temperature | 375.1 °C | >350 °C | google.com |

| Temperature at 1% Weight Loss | 351.4 °C | >350 °C | google.com |

| Temperature at 2% Weight Loss | 366.4 °C | >350 °C | google.com |

| Char Residue at 800 °C | Not Specified | 1.2% (for MCA)* | acs.org |

*Data for Melamine Cyanurate (MCA) is included for comparative context.

Differential Scanning Calorimetry (DSC) for Thermal Transitions and Energy Changes

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. torontech.comtheopenscholar.com This analysis identifies thermal transitions such as melting, crystallization, and decomposition by detecting them as endothermic (heat absorbing) or exothermic (heat releasing) peaks on a DSC curve. torontech.comresearchgate.net

For melamine molybdate, DSC can provide complementary information to TGA. While TGA tracks mass loss, DSC quantifies the energy changes associated with those decomposition events. The decomposition of related melamine compounds, such as melaminium phthalate (B1215562), shows distinct exothermic peaks in the DSC curve corresponding to the major weight loss stages observed in TGA. proquest.com These peaks represent the energy released during the breakdown of the molecular structure. The DSC thermogram for melamine molybdate would be expected to show significant endothermic or exothermic events in the temperature range where decomposition occurs, providing insight into the energetics of the degradation process. vjol.info.vn

Table 3: Representative DSC Data for a Melamine-Based Compound (Melaminium Phthalate)

| Thermal Event | Peak Temperature (°C) | Enthalpy Change (ΔH) | Type of Transition | Source |

| Decomposition Stage 1 | 253.6 °C | Not Specified | Exothermic | proquest.com |

| Decomposition Stage 2 | 296.5 °C | Not Specified | Exothermic | proquest.com |

This table is based on data for melaminium phthalate to illustrate typical DSC findings for related compounds.

Non-Isothermal and Isothermal Thermal Decomposition Kinetics Studies

Studying the kinetics of thermal decomposition provides deeper insight into the reaction mechanism and stability of a material. This can be done under non-isothermal or isothermal conditions.

Non-isothermal studies involve TGA experiments performed at several different linear heating rates. bath.ac.uk As the heating rate increases, the decomposition temperatures shift to higher values. This shift can be analyzed using model-free kinetic methods (e.g., Flynn-Wall-Ozawa, Kissinger) to calculate the activation energy (Ea) of the decomposition process as a function of the conversion degree. proquest.combath.ac.uk A changing activation energy with conversion suggests a complex, multi-step decomposition mechanism. proquest.com

Isothermal studies involve holding the sample at a constant high temperature and measuring the mass loss over time. at.uaresearchgate.net This approach allows for the determination of the reaction rate law and the rate constant at a specific temperature. at.ua For example, the isothermal decomposition of a melamine-hydrogen peroxide adduct was found to obey first-order reaction kinetics. at.ua

Table 4: Illustrative Activation Energy (Ea) from a Non-Isothermal Kinetic Study

| Conversion (α) | Activation Energy (Ea) (kJ/mol) | Method | Source Analogy |

| 0.1 | 165 | Flynn-Wall-Ozawa | bath.ac.uk |

| 0.3 | 172 | Flynn-Wall-Ozawa | bath.ac.uk |

| 0.5 | 170 | Flynn-Wall-Ozawa | bath.ac.uk |

| 0.7 | 185 | Flynn-Wall-Ozawa | bath.ac.uk |

| 0.9 | 195 | Flynn-Wall-Ozawa | bath.ac.uk |

This table is illustrative, based on principles and data presentation from kinetic studies of other materials.

Analysis of Gaseous Decomposition Products

Identifying the gaseous products evolved during thermal decomposition is crucial for understanding the degradation pathway and potential applications, such as in flame retardancy. epa.gov This is typically achieved by coupling TGA with analytical techniques like Fourier-Transform Infrared Spectroscopy (TGA-FTIR) or Mass Spectrometry (TGA-MS), which analyze the gases released from the TGA furnace in real-time. mdpi.com

The thermal decomposition of melamine-containing compounds is known to release nitrogen-rich gases. nih.govepa.gov For melamine formaldehyde, evolved gases include formaldehyde, methanol, amine, and ammonia (NH3). nih.gov The decomposition of ammonium (B1175870) molybdates similarly releases ammonia and water (H2O). core.ac.uk Therefore, the gaseous decomposition products of melamine molybdate are expected to be a combination of those from its constituent parts.

Table 5: Expected Gaseous Decomposition Products of Melamine Molybdate

| Gaseous Product | Chemical Formula | Expected Source Component | Analytical Method | Source Analogy |

| Ammonia | NH₃ | Melamine, Ammonium ions | TGA-FTIR, TGA-MS | nih.govmdpi.comcore.ac.uk |

| Water | H₂O | Hydrates, Hydroxyl groups, Condensation | TGA-FTIR, TGA-MS | mdpi.comcore.ac.uk |

| Carbon Dioxide | CO₂ | Organic structure breakdown | TGA-FTIR | mdpi.com |

| Carbon Monoxide | CO | Incomplete combustion/breakdown | TGA-FTIR | mdpi.com |

| Nitrogen Oxides | NOx | Oxidation of nitrogen in air | TGA-MS | core.ac.uk |

Surface and Elemental Compositional Analysis

The surface and elemental composition of melamine molybdate are fundamental to understanding its properties and potential applications. Techniques such as X-ray Photoelectron Spectroscopy (XPS) and Energy Dispersive X-ray Spectroscopy (EDS) are indispensable for this purpose.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Chemical States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. researchgate.net When analyzing melamine molybdate, XPS provides detailed information about the core level binding energies of molybdenum (Mo), carbon (C), nitrogen (N), and oxygen (O).

In materials containing molybdenum oxides and melamine, the high-resolution XPS spectrum of the Mo 3d region is particularly informative. For instance, in molybdenum carbide (Mo₂C) derived from melamine and ammonium molybdate, the Mo 3d spectrum can be deconvoluted into multiple doublets corresponding to different oxidation states. researchgate.net Peaks at binding energies around 228.0 eV and 231.0 eV are typically assigned to Mo²⁺ in a carbide environment (Mo 3d₅/₂ and Mo 3d₃/₂, respectively). researchgate.net In melamine molybdate, one would expect to observe Mo in a higher oxidation state, likely Mo⁶⁺, which typically appears at higher binding energies, around 232.7 eV and 235.2 eV. researchgate.net The presence of intermediate oxidation states like Mo⁴⁺ and Mo⁵⁺ might also be detected, indicating a complex surface chemistry. rhhz.netrsc.org

The C 1s spectrum in melamine molybdate would be expected to show a primary peak associated with the C-N bonds of the triazine ring in melamine. This peak is typically observed around 288.8 eV. rhhz.net The N 1s spectrum would similarly be dominated by the signal from the nitrogen atoms in the melamine structure.

The analysis of these binding energies and their shifts provides a window into the electronic interactions between the melamine and molybdate moieties. For example, a shift in the N 1s binding energy compared to pure melamine could indicate the formation of coordinate bonds between the nitrogen atoms of melamine and the molybdenum atoms.

Table 1: Representative XPS Binding Energies for Elements in Melamine-Molybdenum Compounds

| Element | Orbital | Binding Energy (eV) | Associated Species/Bond |

|---|---|---|---|

| Mo | 3d₅/₂ | ~232.7 | Mo⁶⁺ (in MoO₃) |

| Mo | 3d₃/₂ | ~235.2 | Mo⁶⁺ (in MoO₃) |

| Mo | 3d₅/₂ | ~228.0 | Mo²⁺ (in Mo₂C) |

| C | 1s | ~288.8 | C-N in triazine ring |

| C | 1s | ~284.6 | Adventitious Carbon (C-C) |

| N | 1s | ~398.7 | N in triazine ring |

Note: These are representative values from related compounds and may vary for melamine molybdate.

Energy Dispersive X-ray Spectroscopy (EDS/EDX) for Elemental Mapping

Energy Dispersive X-ray Spectroscopy (EDS or EDX) is an analytical technique used for the elemental analysis or chemical characterization of a sample. wikipedia.orgthermofisher.com It is often coupled with scanning electron microscopy (SEM) to provide elemental maps, showing the spatial distribution of elements on the surface of the material.

For melamine molybdate, an EDS analysis would confirm the presence of molybdenum (Mo), carbon (C), nitrogen (N), and oxygen (O). rsc.orgsemanticscholar.org The resulting spectrum would display characteristic X-ray peaks for each element, allowing for a semi-quantitative analysis of the elemental composition. Furthermore, elemental mapping would reveal the distribution of these elements across the sample. In a well-synthesized melamine molybdate compound, one would expect to see a homogeneous distribution of Mo, C, N, and O, indicating the formation of a uniform composite material. rsc.org In studies of related polyoxometalate-melamine composites, EDS has been used to confirm the incorporation of the metal-oxo clusters with the melamine support. rsc.org

Other Advanced Spectroscopic Techniques

Beyond elemental and surface composition, the optical and molecular properties of melamine molybdate can be investigated using other advanced spectroscopic techniques.

UV-Visible (UV-Vis) Spectroscopy

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a substance. phi.com The absorption of UV-Vis radiation is restricted to certain molecular functional groups known as chromophores. phi.com For melamine molybdate, the UV-Vis spectrum would be a composite of the electronic transitions originating from both the melamine and the molybdate species.

Melamine itself typically does not show significant absorption in the visible range but exhibits absorption in the UV region, with peaks often reported between 200 and 260 nm. researchgate.netnih.gov These absorptions are attributed to π→π* and n→π* transitions within the triazine ring. researchgate.net Molybdate species in aqueous solutions, such as the tetrahedral [MoO₄]²⁻ ion, show characteristic absorption bands in the UV region, typically around 207-208 nm. thermofisher.com Polymolybdate species, which feature octahedral molybdenum, tend to have broader peaks that extend to longer wavelengths. thermofisher.com

In a melamine-polyoxometalate composite, absorption bands have been observed around 244 nm and 303 nm, attributed to the Keggin-type polyoxometalate structure. electrochemsci.org Therefore, the UV-Vis spectrum of melamine molybdate is expected to show characteristic absorption bands in the UV region, and the position and shape of these bands would be indicative of the specific type of molybdate polyanion present and its interaction with the melamine molecules.

Photoluminescence (PL) Spectroscopy

Photoluminescence (PL) spectroscopy is a technique that probes the electronic structure of materials by measuring the light emitted after excitation with a higher-energy photon. cjmr.org It provides information on various properties, including bandgap, defects, and recombination mechanisms.

The photoluminescence of melamine molybdate would be influenced by the electronic transitions in both the melamine and molybdate components. Melamine itself can exhibit photoluminescence; for instance, when excited at 270 nm, it can show an emission peak that may be red-shifted upon interaction with other species. researchgate.net Similarly, certain molybdate compounds, such as europium-doped calcium molybdate, are known to be effective phosphors, exhibiting strong luminescence. acs.org

The PL spectrum of melamine molybdate would be crucial in understanding the energy transfer processes between the melamine and molybdate units. Quenching or enhancement of the melamine luminescence upon formation of the compound could indicate the nature of the interaction. For example, in nitrogen-rich carbon dots synthesized from melamine, strong photoluminescence with a high quantum yield has been observed. researchgate.net The PL properties of melamine molybdate would be highly dependent on its specific structure and the presence of any defects or impurities.

Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS)

Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS) is a highly surface-sensitive analytical technique used to characterize the elemental and molecular composition of the outermost few nanometers of a solid surface. phi.comuwo.ca It works by bombarding the surface with a pulsed primary ion beam, which causes the emission of secondary ions that are then analyzed by a time-of-flight mass spectrometer. uwo.ca

For melamine molybdate, TOF-SIMS would provide detailed information about the molecular fragments present on the surface. One would expect to detect characteristic ions from both melamine and the molybdate. For example, in studies of melamine on a MoS₂ surface, TOF-SIMS has been used to confirm the presence of melamine by detecting its protonated molecular ion, [C₃H₆N₆+H]⁺, at an m/z of approximately 127.1. researchgate.net

In addition to identifying molecular fragments, TOF-SIMS can be used for imaging, providing a map of the distribution of different chemical species on the surface with high spatial resolution. tascon.eu This could reveal how the melamine and molybdate components are arranged at the nanoscale. Depth profiling, where the sample is gradually sputtered away, can also be performed to analyze the composition as a function of depth. uwo.ca

Table 2: Summary of Advanced Spectroscopic Techniques for Melamine Molybdate Characterization

| Technique | Information Obtained | Expected Findings for Melamine Molybdate |

|---|---|---|

| XPS | Elemental composition, chemical states of elements | Presence of Mo, C, N, O. Mo in a high oxidation state (e.g., Mo⁶⁺). Shifts in binding energies indicating interaction between melamine and molybdate. |

| EDS/EDX | Elemental composition and distribution | Confirmation of Mo, C, N, O. Homogeneous distribution of elements in a uniform sample. |

| UV-Vis | Electronic transitions, chromophores | Absorption bands in the UV region characteristic of both melamine and molybdate species. |

| PL | Electronic structure, emission properties, defects | Luminescence features influenced by both components, with potential energy transfer between them. |

| TOF-SIMS | Surface elemental and molecular composition | Detection of characteristic molecular fragments of melamine and molybdate on the outermost surface. |

Advanced Applications and Mechanistic Insights

Flame Retardancy and Smoke Suppression Mechanisms of Melamine (B1676169) Molybdate (B1676688)

Melamine molybdate is recognized for its efficacy as a flame retardant and smoke suppressant, particularly in polymer compositions like flexible polyvinyl chloride (PVC). researchgate.netgoogle.com Its mechanism of action is complex, involving contributions in both the condensed (solid) and gas phases of a fire.

Condensed Phase Flame Retardant Actions

The primary flame-retardant action of melamine molybdate occurs in the condensed phase, where it alters the thermal decomposition of the polymer to reduce flammability. researchgate.netrsc.org

During combustion, melamine molybdate promotes the formation of a stable, insulating char layer on the surface of the polymer. researchgate.netrsc.org This char layer acts as a physical barrier, limiting the transfer of heat to the underlying material and slowing the release of flammable volatile compounds into the gas phase. rsc.orgatamanchemicals.com The presence of molybdenum contributes to the creation of a denser and more continuous char structure, which enhances its protective properties. rsc.orgrsc.org In flexible PVC, the incorporation of melamine molybdate leads to a significant increase in the amount of residual char. researchgate.net

Table 1: Effect of Melamine Molybdate on PVC Flammability

| Property | Neat fPVC | fPVC with Melamine Molybdate (30 phr) |

|---|---|---|

| Limiting Oxygen Index (LOI) | 25.5% | 30.8% |

| Smoke Density Rating (SDR) | 96.30% | 62.28% |

Data sourced from a study on flexible PVC composites. researchgate.net

In halogen-containing polymers such as PVC, melamine molybdate plays a crucial catalytic role. The molybdate component acts as a Lewis acid, catalyzing the dehydrochlorination of the PVC matrix. researchgate.netsci-hub.se This process promotes the formation of polyene structures which then undergo intermolecular cyclization, leading to early cross-linking of the polymer chains. researchgate.netsci-hub.se This cross-linked structure is a precursor to the formation of a stable char, effectively reducing the production of flammable volatile compounds. researchgate.netsci-hub.se The catalytic activity of metal compounds like molybdates in promoting dehydrochlorination and cross-linking is a key mechanism for smoke suppression in PVC. sci-hub.se

Melamine molybdate contributes to an intumescent effect, where the material swells to form a thick, porous, and insulating char layer. researchgate.netgoogle.com The melamine component of the compound, upon thermal decomposition, releases non-flammable gases like ammonia (B1221849). researchgate.netoci-global.com These gases, along with hydrogen chloride released from the PVC matrix, act as blowing agents. researchgate.net This gas generation causes the forming char to foam and expand, significantly increasing its volume and insulating capacity. researchgate.netoci-global.com

Gas Phase Flame Retardant Contributions

While the primary action of melamine molybdate is in the condensed phase, it also contributes to flame retardancy in the gas phase. rsc.orgepa.gov

Synergistic Effects in Polymer Composites

Melamine molybdate demonstrates significant potential not only as a standalone additive but also as a component in multicomponent systems where it can exert synergistic effects. This synergy enhances the performance of polymer composites, particularly in terms of flame retardancy, by interacting with both the polymer matrix and other additives.

Interactions with Polymer Matrices (e.g., Polyvinyl Chloride, Thermoplastic Elastomers)

The incorporation of melamine molybdate into polymer matrices can lead to complex interactions that improve material properties, most notably flame retardancy. In flexible Polyvinyl Chloride (PVC), melamine molybdate participates in a novel intumescent flame retardant and smoke suppression system. researchgate.netresearchgate.net The molybdate component acts as a Lewis acid, catalyzing the dehydrochlorination of PVC and promoting effective cross-linking reactions. researchgate.netresearchgate.net Simultaneously, the melamine and the released hydrogen chloride function as blowing agents, which enhances the intumescence of the char layer formed during combustion. researchgate.netresearchgate.net This char layer acts as a physical barrier, insulating the underlying polymer from heat and oxygen.

The PVC matrix itself serves as the carbonization agent in this system. researchgate.netresearchgate.net The presence of melamine molybdate leads to a notable increase in the Limiting Oxygen Index (LOI) and a decrease in the smoke density rating (SDR) of the PVC composites. researchgate.net Cone calorimeter data reveals that melamine molybdate significantly alters the decomposition behavior of PVC, leading to the formation of a protective char layer on the surface of the composites. researchgate.net This results in a significant reduction in flammability parameters such as the heat release rate (HRR), smoke production rate (SPR), and total smoke production (TSP). researchgate.net

While extensive research is available on the interaction of melamine molybdate with PVC, there is a lack of specific studies on its direct interaction with thermoplastic elastomers (TPEs). However, research on related compounds, such as melamine phosphate (B84403) in silicone-based TPEs (Si-TPE), shows that such additives can act as flame retardants in both the gas and condensed phases. rsc.org In these systems, the degradation of melamine releases inert gases like nitrogen, steam, and ammonia, which dilute oxygen and remove heat from the gas phase. rsc.org In the condensed phase, the phosphate component promotes the formation of a dense char layer. rsc.org It is plausible that melamine molybdate could exhibit similar mechanisms in TPEs, with the molybdate contributing to char formation and stability. Further research is needed to elucidate the specific interactions between melamine molybdate and various TPE matrices.

Synergistic Performance with Co-additives (e.g., Magnesium Aluminum Hydroxide (B78521), Piperazine (B1678402) Pyrophosphate)

The efficacy of melamine molybdate as a flame retardant can be significantly enhanced through synergistic interactions with other additives. For instance, melamine octamolybdate has been used in conjunction with inorganic flame retardants like magnesium hydroxide. google.com The combination of these additives can lead to improved smoke suppressant properties compared to using the components individually. google.com

Similarly, while specific data on the synergy between melamine molybdate and piperazine pyrophosphate (PAPP) is scarce, the synergistic effects between piperazine pyrophosphate and melamine polyphosphate (MPP), a closely related compound, have been documented. mdpi.comresearchgate.net In such systems, the interaction between PAPP and MPP accelerates the formation of a high-quality char layer, which is crucial for improving flame retardancy. mdpi.comresearchgate.net This synergy is attributed to the chemical reactions between the two components in the condensed phase, leading to a denser and more thermally stable char structure. mdpi.com These findings suggest a strong potential for synergistic performance between melamine molybdate and co-additives like magnesium aluminum hydroxide and piperazine pyrophosphate, warranting further investigation.

| Polymer Matrix | Additive System | Key Synergistic Finding | Reference |

|---|---|---|---|

| Flexible PVC | Melamine Molybdate | Forms an intumescent char layer; molybdate catalyzes dehydrochlorination and cross-linking. | researchgate.netresearchgate.net |

| Polymer Composition | Melamine Octamolybdate + Magnesium Hydroxide | Potential for improved smoke suppression and high thermal stability. | google.com |

| Polypropylene | Piperazine Pyrophosphate + Melamine Polyphosphate | Accelerated formation of a high-quality char layer due to strong interaction between additives. | researchgate.net |

| Structural Steel Coating | Piperazine Pyrophosphate + Melamine Polyphosphate | Enhanced charring capability leading to better thermal insulation. | mdpi.com |

Corrosion Inhibition Mechanisms of Melamine Molybdate Systems

Melamine molybdate systems are recognized for their effectiveness in corrosion inhibition, which is attributed to a multi-faceted mechanism involving the formation of protective films, interaction with the metal surface and its ions, and specific electrochemical behaviors.

Inhibitory Film Formation and Protective Layer Development

The primary mechanism of corrosion inhibition by melamine molybdate involves the formation of a protective film on the metal surface. Molybdates are classified as oxidizing anodic inhibitors, which require the presence of oxygen to form a protective oxide layer on iron alloys. rsc.org The process begins with the adsorption of the inhibitor molecules onto the metal surface, which can block active corrosion sites. rsc.org

The formation of the protective layer is a dynamic process. Initially, a less protective film may form, which then transforms into a more robust and passive layer. This film acts as a physical barrier, preventing direct contact between the metal and the corrosive environment. rsc.org The melamine component, with its nitrogen atoms, can also contribute to film formation through adsorption and by forming coordination compounds that enhance the stability of the protective layer. researchgate.netsci-hub.se

Interaction with Metal Surfaces and Ions (e.g., Ferrous Ions)

A crucial aspect of the corrosion inhibition mechanism of molybdate-containing systems is their interaction with metal ions, particularly ferrous ions (Fe²⁺), which are produced at the anodic sites of corrosion (Fe → Fe²⁺ + 2e⁻). rsc.org The molybdate ions (MoO₄²⁻) in the solution interact with these ferrous ions to form a molybdate-ferrous complex. rsc.org This initial complex, however, does not provide adequate protection. rsc.org

In the presence of dissolved oxygen, this molybdate-ferrous complex undergoes oxidation to yield a thin, protective, and insoluble molybdate-ferric complex. rsc.org This more stable complex integrates with ferric oxide to create an enhanced protective layer on the metal surface. rsc.org Molybdate can also compete with aggressive anions like chloride for adsorption sites on the metal surface, thereby inhibiting localized corrosion. mdpi.com The melamine part of the compound can interact with the metal surface through its nitrogen atoms, which possess lone pair electrons that can be shared with the vacant d-orbitals of iron, leading to the formation of a coordinate covalent bond and strengthening the adsorption of the inhibitor film. sci-hub.se

Electrochemical Behavior Studies (e.g., Potentiodynamic Polarization, Electrochemical Impedance Spectroscopy)

Electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) are instrumental in elucidating the corrosion inhibition mechanism of melamine molybdate. Potentiodynamic polarization studies on similar melamine-based inhibitors have shown that they can act as mixed-type inhibitors, affecting both the anodic and cathodic reactions. researchgate.netnih.gov This is observed by a decrease in the corrosion current density (i_corr) in the presence of the inhibitor. nih.gov The shift in the corrosion potential (E_corr) can indicate whether the inhibitor has a more pronounced effect on the anodic or cathodic process. For instance, some melamine-based coordination polymers have been shown to act as cathodic inhibitors. rsc.org

EIS measurements provide further insights into the formation and properties of the protective film. For systems inhibited by melamine and molybdate-containing compounds, an increase in the charge transfer resistance (R_ct) and polarization resistance (R_p) is typically observed, signifying a reduction in the corrosion rate. nih.govmdpi.com The Nyquist plots often show an increase in the diameter of the capacitive loop, which is associated with the formation of a more protective surface film. nih.gov These electrochemical studies confirm that melamine molybdate functions by forming a protective barrier on the metal surface, thereby increasing its resistance to corrosion.

| Electrochemical Technique | Observed Effect of Melamine/Molybdate Inhibitors | Interpretation | Reference |

|---|---|---|---|

| Potentiodynamic Polarization | Decrease in corrosion current density (i_corr) | Reduction in corrosion rate. | nih.gov |

| Potentiodynamic Polarization | Shift in corrosion potential (E_corr) | Indicates whether the inhibitor is primarily anodic, cathodic, or mixed-type. | researchgate.netrsc.org |

| Electrochemical Impedance Spectroscopy (EIS) | Increase in charge transfer resistance (R_ct) and polarization resistance (R_p) | Slowing of corrosion process at the metal/solution interface. | nih.govmdpi.com |

| Electrochemical Impedance Spectroscopy (EIS) | Increased diameter of the capacitive loop in Nyquist plot | Formation of a more effective and protective surface film. | nih.gov |

Adsorption Isotherm Models (e.g., Langmuir Isotherm)

The adsorption capabilities of materials derived from or related to melamine molybdate are critical for applications in pollutant removal. To quantify the adsorption efficiency and understand the interaction between the adsorbent and adsorbate, various isotherm models are employed. While specific studies on melamine molybdate as a direct adsorbent are limited, the behavior of related melamine-based resins and molybdate adsorption systems provides significant insight.

The Langmuir and Freundlich isotherm models are two of the most common models used to describe solid-liquid adsorption systems.

Langmuir Isotherm: This model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical active sites. The linear form of the Langmuir equation is often used to determine the maximum adsorption capacity (Qₘ). Studies on melamine-formaldehyde resin microspheres for lead (II) adsorption and on hydrogels enhanced with trihydroxy melamine for Pb(II) and Ni(II) removal have shown that the adsorption process is well-described by the Langmuir model. cnrs.frnih.gov For instance, a hydrogel adsorbent enhanced by trihydroxy melamine demonstrated a maximum adsorption capacity for Pb(II) and Ni(II) of 505.9 mg/g and 286.7 mg/g, respectively. nih.gov Similarly, the adsorption of vanadium by melamine fitted the Langmuir model, indicating a theoretical maximum adsorption capacity of 1428.57 mg/g. iwaponline.com

Freundlich Isotherm: This empirical model is applied to describe multilayer adsorption on heterogeneous surfaces. Research on the adsorption of molybdate by a polystyrene anion exchanger supporting hydrous ferric oxide nanoparticles found that the Freundlich model, along with the Dubinin-Radushkevich (D-R) and Temkin models, could describe the adsorption isotherms effectively. nih.gov

Other Models: The Temkin isotherm, which considers the effect of indirect adsorbate-adsorbate interactions on adsorption, and the Dubinin-Radushkevich (D-R) model, which is used to determine the nature of adsorption (physisorption or chemisorption), are also applied. For molybdate adsorption on a nanocomposite, the adsorption potential calculated from the Temkin model was approximately 100 J/mol, suggesting an interaction intermediate between physisorption and chemisorption. nih.gov

The table below summarizes the findings from various studies on related adsorbent materials, highlighting the applicability of these isotherm models.

Table 1: Adsorption Isotherm Model Parameters for Melamine-Based and Molybdate Adsorption Systems

| Adsorbent/Adsorbate System | Best Fit Isotherm Model(s) | Key Findings |

|---|---|---|

| Melamine / Vanadium | Langmuir, Freundlich | The Langmuir model provided a slightly better fit, with a theoretical maximum adsorption capacity of 1428.57 mg/g. iwaponline.com |

| Melamine-formaldehyde resin / Pb(II) | Langmuir | The adsorption process followed the Langmuir isotherm, indicating monolayer adsorption. cnrs.fr |

| Trihydroxy melamine-enhanced hydrogel / Pb(II), Ni(II) | Langmuir | The model indicated maximum adsorption capacities of 505.9 mg/g for Pb(II) and 286.7 mg/g for Ni(II). nih.gov |

| HFO-PsAX / Molybdate | Freundlich, D-R, Temkin | These models effectively described the adsorption isotherms, with the Temkin model suggesting an intermediate adsorption process. nih.gov |

Catalysis and Photocatalysis Applications

Melamine molybdate serves as a highly effective single-source precursor for synthesizing a variety of molybdenum-based catalysts. The intimate mixing of molybdenum, carbon, and nitrogen sources at a molecular level within the precursor allows for the formation of well-defined, high-purity catalytic phases upon thermal treatment.

The pyrolysis of melamine-molybdate hybrids under controlled atmospheres is a versatile method for producing molybdenum carbides (Mo₂C, MoC), nitrides (Mo₂N), and oxides (MoO₂). mdpi.comrsc.org These materials are of significant interest in catalysis due to their unique electronic properties, which are often compared to those of noble metals.

Molybdenum Carbide (MoₓC): A Mo(VI)–melamine hybrid solid, formed by precipitating aqueous solutions of ammonium (B1175870) heptamolybdate and melamine, has been proven to be an efficient single-source precursor for pure-phase β-Mo₂C. acs.org Thermal treatment of this precursor at 650°C in a hydrogen atmosphere yields high-purity, crystalline β-Mo₂C. acs.org This catalyst has demonstrated exceptional performance in the selective hydrogenation of naphthalene (B1677914) to tetralin, achieving high conversion and ultrahigh selectivity. acs.org The ratio of melamine to the molybdate source can be adjusted to control the final phase of the molybdenum carbide; increasing the amount of melamine tends to convert Mo₂C to MoC. rhhz.net

Molybdenum Nitride (Mo₂N): The thermal decomposition of precursors derived from molybdate salts and nitrogen-rich organic compounds like melamine can lead to the formation of molybdenum nitride phases. mdpi.comresearchgate.net These materials are active catalysts for reactions such as ammonia synthesis and hydrodenitrogenation. frontiersin.org The pyrolysis of a p-phenylenediamine/molybdate precursor system, for example, can yield a mixture of phases including tetragonal Mo₂N, alongside carbides and oxides. mdpi.com

Molybdenum Oxide (MoO₂/MoO₃): During the initial stages of pyrolysis, before carbothermal reduction occurs, molybdenum oxide species like MoO₃ are formed. rsc.org Under certain conditions, stable molybdenum oxides such as monoclinic MoO₂ can be a final product. mdpi.com Liu et al. synthesized Mo₂C/MoO₂ composite nanorods from a polymolybdic acid-melamine precursor, which showed excellent activity for the hydrogen evolution reaction, demonstrating the synergistic effect between the carbide and oxide phases. mdpi.com Molybdenum oxides are also key catalysts in their own right, used in processes like hydrodesulfurization. lidsen.com

The table below details the synthesis of various catalysts from melamine-molybdate and related precursors.

Table 2: Synthesis of Molybdenum-Based Catalysts from Melamine-Molybdate Precursors

| Precursor System | Pyrolysis Conditions | Resulting Catalyst Phase(s) | Catalytic Application |

|---|---|---|---|

| Mo(VI)–melamine hybrid | 650 °C, H₂ flow | Pure-phase β-Mo₂C | Selective hydrogenation of naphthalene acs.org |

| Melamine / Ammonium molybdate | 800 °C | Mo₂C, MoC (ratio dependent) | Hydrogen Evolution Reaction rhhz.net |

| Polymolybdic acid-melamine | Self-templated carbon thermal reduction | Mo₂C/MoO₂ composite nanorods | Hydrogen Evolution Reaction mdpi.com |

| p-Phenylenediamine / Molybdate | 750 °C, Ar flow | Mo₂C, MoO₂, Mo₂N, Mo | Not specified mdpi.com |

Graphitic carbon nitride (g-C₃N₄), a metal-free semiconductor photocatalyst, can be readily synthesized by the thermal polymerization of melamine. atlantis-press.commdpi.com Its performance, however, is often limited by a high recombination rate of photogenerated electron-hole pairs. To overcome this, g-C₃N₄ is often composited with other materials, such as metal oxides.

When a melamine-molybdate precursor is heated, the melamine component can polymerize to form g-C₃N₄ while the molybdate component decomposes into molybdenum oxides (MoOₓ). This in-situ process can lead to the formation of MoOₓ-intercalated or decorated g-C₃N₄ heterostructures. These composites exhibit enhanced photocatalytic activity for the degradation of organic pollutants like phenol (B47542) and sulfamethazine (B1682506) under visible light. mdpi.commdpi.com The intimate contact between the MoOₓ and g-C₃N₄ phases facilitates efficient charge separation, where photogenerated electrons from g-C₃N₄ can transfer to the MoOₓ, prolonging charge carrier lifetime and boosting the generation of reactive oxygen species for pollutant degradation. mdpi.com

Polyoxometalates (POMs) are a class of metal-oxygen clusters that exhibit excellent redox properties. When combined with melamine, they can form powerful catalysts for environmental remediation. A study demonstrated the synthesis of a copper-containing Keggin-type polyoxometalate supported on melamine (CuPOM@melamine). rsc.orgresearchgate.net This hybrid material proved to be a highly efficient and reusable catalyst for the reduction of toxic organic pollutants, including various organic dyes and nitroaromatic compounds, in water at room temperature. rsc.orgresearchgate.net

Table 3: Catalytic Reduction of Organic Pollutants using CuPOM@melamine

| Pollutant | Catalyst | Conversion (%) | Time (min) |

|---|---|---|---|

| 4-Nitrophenol (4-NP) | CuPOM@melamine | >99 | 12 |

| 2-Nitrophenol (2-NP) | CuPOM@melamine | >99 | 15 |

| 2,4-Dinitrophenol (2,4-DNP) | CuPOM@melamine | >99 | 20 |

| Methylene blue (MB) | CuPOM@melamine | >99 | 10 |

| Rhodamine B (RhB) | CuPOM@melamine | >99 | 12 |

(Data synthesized from findings in rsc.orgresearchgate.netresearchgate.net)

The hydrogen evolution reaction (HER) from water splitting is a cornerstone of future hydrogen-based energy systems. While platinum is the most effective catalyst, its high cost drives the search for earth-abundant alternatives. Molybdenum disulfide (MoS₂) has emerged as a promising non-precious metal electrocatalyst. researchgate.net

A unique supermolecular compound, melamine phosphomolybdate (MA-PMo₁₂), serves as an excellent precursor for synthesizing advanced MoS₂ electrocatalysts. researchgate.netiaea.org By using this precursor, researchers have developed defect-rich, metallic 1T-phase MoS₂ with expanded interlayers. researchgate.netresearchgate.net This "all-in-one" MoS₂ catalyst, featuring multiple types of active sites (1T-phase, defects, S-vacancies, and exposed Mo edges), exhibits superior HER performance in alkaline media, even outperforming commercial Pt/C catalysts in high-current regions. researchgate.net The melamine-phosphomolybdate precursor facilitates the creation of these multifunctional active sites, which are crucial for enhancing the catalytic activity for water splitting. researchgate.netpolyu.edu.hk The synthesis involves creating the melamine-phosphomolybdate complex and then reacting it with a sulfur source, like thiourea, through hydrothermal and annealing methods. polyu.edu.hk

Table 4: Performance of MoS₂ Electrocatalysts Derived from Melamine Phosphomolybdate for HER

| Catalyst | Precursor | Key Features | HER Performance Metric (in alkaline media) |

|---|---|---|---|

| R-MoS₂ | Melamine-phosphomolybdate (MA-PMo₁₂) | Defect-rich, 1T-phase, S-deficient, expanded interlayer spacing | Outperforms Pt/C at current densities >25 mA cm⁻² researchgate.netresearchgate.net |

Hybrid Melamine-Molybdate Materials in Photocatalytic Processes

Melamine Molybdate in Polyoxometalate Chemistry

The integration of melamine with polyoxometalates (POMs), particularly molybdates, has given rise to a fascinating class of organic-inorganic hybrid materials. These hybrids leverage the unique properties of both components: the vast structural and electronic diversity of POMs and the hydrogen-bonding capabilities and nitrogen-rich nature of melamine. This synergy leads to novel materials with tunable properties and complex supramolecular architectures.

Synthesis and Structural Aspects of Melamine-Polyoxometalate Hybrids (e.g., Melamine Phosphomolybdate)

The synthesis of melamine-polyoxometalate hybrids typically involves solution-based or solid-state methods, where protonated melamine cations interact with anionic polyoxometalate clusters to form stable, crystalline solids. researchgate.net The reaction conditions, such as solvent, temperature, and stoichiometry, can significantly influence the final product's structure. researchgate.net

One common synthetic approach is the self-assembly reaction in an aqueous medium. For instance, two new hybrid compounds, (C₃N₆H₇)₃[PW₁₂O₄₀]·6H₂O and (C₃N₆H₇)₃[PMo₁₂O₄₀]·CH₃COOH·5H₂O, were synthesized by reacting melamine with the respective Keggin-type polyacids (H₃PW₁₂O₄₀ and H₃PMo₁₂O₄₀) in water. researchgate.net Another method involves a one-step solid-state chemical reaction at room temperature, which has been used to create melamine-Keggin hybrid nanorods. researchgate.net The preparation of melamine phosphomolybdate has also been described as a granular compound. iaea.org

The resulting structures are often intricate networks stabilized by extensive hydrogen bonds and electrostatic interactions between the melaminium cations and the oxygen-rich surface of the polyoxometalate anions. rsc.org The crystal structure of a hydroxyethyl (B10761427) cellulose-melamine-phosphate (HECPM) composite, which incorporates melamine and phosphate groups, was identified as a typical monoclinic crystal system. sci-hub.se

Table 1: Structural Information of Selected Melamine-Polyoxometalate Hybrids

| Compound Name | Formula | Crystal System | Synthesis Method | Reference |

| Melaminium phosphotungstate hexahydrate | (C₃N₆H₇)₃[PW₁₂O₄₀]·6H₂O | Trigonal | Solution diffusion | researchgate.net |

| Melaminium phosphomolybdate | (C₃N₆H₇)₃[PMo₁₂O₄₀]·CH₃COOH·5H₂O | Trigonal | Solution diffusion | researchgate.net |

| Hydroxyethyl cellulose (B213188) phosphomolybdate melamine | HECPM | Monoclinic | Chemical interaction | sci-hub.se |

This table presents structural data for illustrative melamine-polyoxometalate hybrids based on available research findings.

Supramolecular Assembly and Non-Covalent Interactions within Polyoxometalate Systems